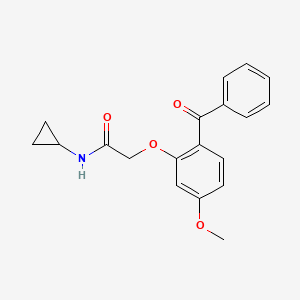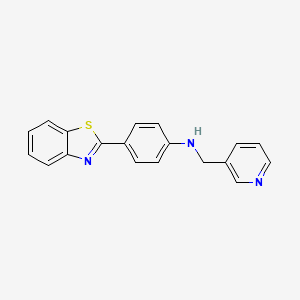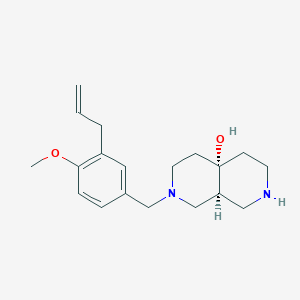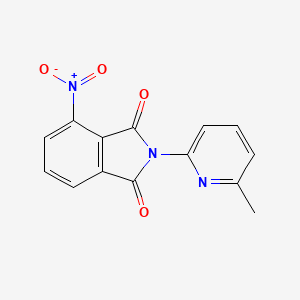![molecular formula C20H26N2O5 B5617868 1-methyl-2-oxo-8-(4-phenoxybutanoyl)-1,8-diazaspiro[4.5]decane-4-carboxylic acid](/img/structure/B5617868.png)
1-methyl-2-oxo-8-(4-phenoxybutanoyl)-1,8-diazaspiro[4.5]decane-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-methyl-2-oxo-8-(4-phenoxybutanoyl)-1,8-diazaspiro[45]decane-4-carboxylic acid is a complex organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique structure where two rings are connected through a single atom, creating a spiro linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-2-oxo-8-(4-phenoxybutanoyl)-1,8-diazaspiro[4.5]decane-4-carboxylic acid typically involves multiple steps, starting from commercially available reagents. One common synthetic route involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane to form an intermediate, which is then further reacted to form the spiro compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis likely involves similar steps to those used in laboratory settings, scaled up to accommodate larger quantities. The use of continuous flow reactors and other advanced techniques may be employed to improve yield and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
1-methyl-2-oxo-8-(4-phenoxybutanoyl)-1,8-diazaspiro[4.5]decane-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the spiro carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces alcohols.
Aplicaciones Científicas De Investigación
1-methyl-2-oxo-8-(4-phenoxybutanoyl)-1,8-diazaspiro[4.5]decane-4-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: It is being investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.
Industry: The compound may be used in the development of new materials with unique properties.
Mecanismo De Acción
The mechanism of action of 1-methyl-2-oxo-8-(4-phenoxybutanoyl)-1,8-diazaspiro[4.5]decane-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
8-oxa-2-azaspiro[4.5]decane: This compound shares a similar spiro structure but differs in its functional groups.
1-methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione: Another spiro compound with different substituents, used in various chemical applications.
Uniqueness
1-methyl-2-oxo-8-(4-phenoxybutanoyl)-1,8-diazaspiro[45]decane-4-carboxylic acid is unique due to its specific combination of functional groups and spiro structure, which confer distinct chemical and biological properties
Propiedades
IUPAC Name |
1-methyl-2-oxo-8-(4-phenoxybutanoyl)-1,8-diazaspiro[4.5]decane-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O5/c1-21-18(24)14-16(19(25)26)20(21)9-11-22(12-10-20)17(23)8-5-13-27-15-6-3-2-4-7-15/h2-4,6-7,16H,5,8-14H2,1H3,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPUBAVFIXWNRTI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CC(C12CCN(CC2)C(=O)CCCOC3=CC=CC=C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[3-chloro-4-(pyrrolidin-1-yl)phenyl]-4-nitrobenzamide](/img/structure/B5617797.png)


![1-methyl-4-[(5-nitrofuran-2-yl)methyl]-1,4-diazepane](/img/structure/B5617833.png)

![N-{(3R*,4S*)-4-[(3-methylisoxazol-5-yl)methyl]tetrahydrofuran-3-yl}-4-(1H-pyrazol-1-yl)butanamide](/img/structure/B5617847.png)
![N'-((3S*,4R*)-4-isopropyl-1-{[5-(methoxymethyl)-2-thienyl]carbonyl}-3-pyrrolidinyl)-N,N-dimethylurea](/img/structure/B5617861.png)
![N-[4-(1H-benzimidazol-1-ylcarbonyl)phenyl]acetamide](/img/structure/B5617872.png)
![6-{[3-(hydroxymethyl)-3-(2-methoxyethyl)-1-piperidinyl]carbonyl}-3(2H)-pyridazinone](/img/structure/B5617880.png)

![2-{[2-(morpholin-4-ylcarbonyl)phenyl]sulfanyl}benzonitrile](/img/structure/B5617886.png)


![5-[2-(5-methyl-1,3,4-thiadiazol-2-yl)phenyl]pyridin-2-amine](/img/structure/B5617896.png)
